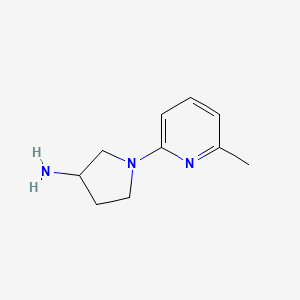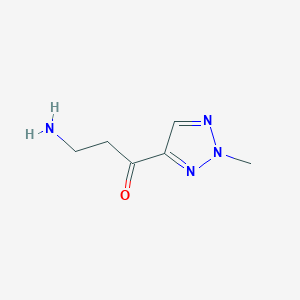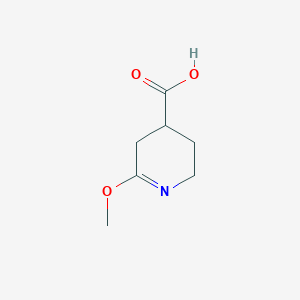
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features both a pyrrolidine and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrrolidine with imidazole derivatives under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions. The process may include steps such as purification and crystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Applications De Recherche Scientifique
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure.
Imidazole: Another heterocyclic compound with a similar ring structure.
Pyrrolizines: Compounds that combine features of both pyrrolidine and imidazole.
Uniqueness
2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole is unique due to its combined ring structure, which imparts specific chemical and biological properties not found in simpler compounds like pyrrolidine or imidazole alone .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
2-pyrrolidin-2-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C7H13N3/c1-2-6(8-3-1)7-9-4-5-10-7/h6,8H,1-5H2,(H,9,10) |
Clé InChI |
LLCCZYSNXVSMOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Methyl(oxan-4-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13167713.png)













